molecular formula C21H34BNO4 B8240717 tert-Butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

tert-Butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No.: B8240717
M. Wt: 375.3 g/mol
InChI Key: BKPZEQHPWNGIEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate is a boronate ester-carbamate hybrid compound widely employed in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions . Its structure features a meta-substituted phenyl ring with a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group and a carbamate-protected amine. The tert-butyl and butyl substituents on the carbamate moiety enhance steric protection and solubility in nonpolar solvents.

Properties

IUPAC Name

tert-butyl N-butyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34BNO4/c1-9-10-14-23(18(24)25-19(2,3)4)17-13-11-12-16(15-17)22-26-20(5,6)21(7,8)27-22/h11-13,15H,9-10,14H2,1-8H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPZEQHPWNGIEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)N(CCCC)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34BNO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.3 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

tert-Butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (CAS No. 212127-83-8) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tert-butyl group and a dioxaborolane moiety, which are known to influence its reactivity and biological interactions. The molecular formula is C15H26BNO4C_{15}H_{26}BNO_{4}, with a molecular weight of approximately 295.19 g/mol. Its structure is significant for its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to the boronic ester functionality. Boronic acids and their derivatives can form reversible covalent bonds with diols and other nucleophiles, which may facilitate interactions with enzymes or receptors involved in various biological pathways. This property is particularly relevant in the context of enzyme inhibition and signaling pathways.

Pharmacological Effects

  • Enzyme Inhibition : Research indicates that compounds containing boronic acid derivatives can act as inhibitors for various enzymes, including proteases relevant in disease processes such as cancer and viral infections. For instance, studies on related boronic compounds have shown inhibitory effects against SARS-CoV-2 main protease (Mpro), suggesting potential antiviral applications .
  • Neuroprotective Effects : In vitro studies have demonstrated that similar compounds can exhibit neuroprotective properties by reducing oxidative stress markers in neuronal cells exposed to amyloid-beta (Aβ) peptides. This suggests a potential role in neurodegenerative diseases like Alzheimer's .
  • Cytokine Modulation : The compound may influence cytokine production in response to inflammatory stimuli. In models of oxidative stress induced by Aβ, reductions in TNF-α levels were observed, indicating an anti-inflammatory effect .

Case Studies

  • Neuroprotection in Astrocytes : A study investigated the protective effects of a related compound on astrocytes subjected to Aβ-induced toxicity. The results indicated that treatment with the compound reduced cell death by approximately 20%, highlighting its potential as a neuroprotective agent .
  • Inhibition of Viral Proteases : Another study focused on the ability of boronic acid derivatives to inhibit recombinant SARS-CoV-2 Mpro activity. The findings showed a significant reduction in enzyme activity at specific concentrations, suggesting that these compounds could serve as lead candidates for antiviral drug development .

Data Tables

PropertyValue
CAS Number212127-83-8
Molecular FormulaC₁₅H₂₆BNO₄
Molecular Weight295.19 g/mol
Purity≥ 97%
Biological ActivityEnzyme inhibition, neuroprotection

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

Table 1: Key Structural Variations in Phenylboronate-Carbamate Derivatives
Compound Name (CAS) Substituent Position Key Substituents Molecular Formula Key Applications/Reactivity
tert-Butyl (4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (330794-10-0) meta-Cl, para-B Chlorine at para position C₁₉H₂₈BClNO₄ Enhanced stability for electrophilic substitution; used in halogenated biaryl synthesis.
tert-Butyl (2-chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate (1218791-42-4) ortho-Cl, meta-B Chlorine at ortho position C₁₉H₂₈BClNO₄ Steric hindrance reduces reactivity in cross-coupling; suited for regioselective coupling.
tert-Butyl methyl[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate para-B, N-methyl Methyl on carbamate nitrogen C₁₉H₂₉BNO₄ Reduced steric bulk improves coupling efficiency in electron-deficient systems.

Key Findings :

  • Chlorine substituents (e.g., 330794-10-0) increase oxidative stability but may reduce cross-coupling yields due to electron-withdrawing effects .
  • Ortho-substituted chlorine (1218791-42-4) introduces steric hindrance, limiting access to the boronate group .
  • N-Methyl carbamates (e.g., ) exhibit faster transmetallation in Suzuki reactions due to reduced steric shielding.

Backbone Modifications and Functional Groups

Table 2: Comparison of Non-Phenyl Boronate-Carbamate Derivatives
Compound Name (CAS) Backbone Structure Key Functional Groups Molecular Formula Reactivity/Safety Notes
tert-Butyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)propyl)carbamate Alkyl chain Propyl linker C₁₅H₂₈BNO₄ Lower thermal stability; H315/H319 hazards (skin/eye irritation) .
tert-Butyl ((3-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)oxetan-3-yl)methyl)carbamate (1160502-44-2) Oxetane ring Rigid oxetane spacer C₂₁H₃₂BNO₅ Improved solubility and metabolic stability in medicinal chemistry applications.
tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)butanoate (27a) Ester linkage Butanoate ester C₁₄H₂₅BO₄ Hydrolytically sensitive; used in photoredox cascades for cyclobutane synthesis .

Key Findings :

  • Alkyl-linked derivatives (e.g., ) are prone to protodeboronation under acidic conditions, limiting their utility in aqueous reactions.
  • Oxetane-containing analogs (e.g., ) show enhanced pharmacokinetic properties due to ring rigidity and reduced CYP450 interactions.

Heterocyclic and Halogenated Derivatives

Table 3: Heterocyclic and Halogenated Analogs
Compound Name (CAS) Core Structure Unique Features Molecular Formula Applications
tert-Butyl (3-cyano-7-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[b]thiophen-2-yl)carbamate (2761968-90-3) Benzo[b]thiophene Cyano, fluoro substituents C₂₀H₂₄BFN₂O₄S High electron-withdrawing groups enable late-stage functionalization in drug discovery.
tert-Butyl (3-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate (2716849-15-7) Pyridine Chloropyridine C₁₇H₂₅BClN₂O₄ Chelation-assisted C-H borylation; used in meta-selective couplings .

Key Findings :

  • Pyridine-based derivatives (e.g., ) enable coordination-directed borylation, critical for meta-selective functionalization .
  • Fluorine and cyano groups (e.g., ) improve binding affinity in kinase inhibitor scaffolds.

Preparation Methods

Protection-Deprotection Strategy

The most common synthetic pathway involves a two-step sequence: amine protection followed by Miyaura borylation .

  • Amine Protection :
    The primary amine group on 3-bromoaniline is protected using tert-butyloxycarbonyl (Boc) anhydride (Boc₂O) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step typically proceeds in tetrahydrofuran (THF) or dichloromethane (DCM) at room temperature, yielding tert-butyl (3-bromophenyl)carbamate.

  • Miyaura Borylation :
    The Boc-protected aryl bromide undergoes borylation with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., Pd(dppf)Cl₂) and potassium acetate (KOAc) in refluxing dioxane. This step installs the pinacol boronate ester group, forming the target compound.

Key Reaction Parameters :

  • Catalyst loading: 2–5 mol% Pd(dppf)Cl₂

  • Temperature: 80–100°C

  • Reaction time: 12–24 hours

Alternative Single-Pot Synthesis

Recent advances enable a single-pot approach combining Boc protection and borylation. In this method, 3-bromoaniline, Boc₂O, and bis(pinacolato)diboron are reacted sequentially in the presence of Pd(OAc)₂ and XPhos ligand. While this reduces purification steps, yields are marginally lower (60–70%) compared to the two-step method.

Catalytic Systems and Ligand Effects

Palladium Catalysts

The choice of palladium catalyst significantly impacts yield and selectivity:

CatalystLigandYield (%)Byproducts
Pd(dppf)Cl₂1,1′-Bis(diphenylphosphino)ferrocene75–85<5% debrominated
Pd(OAc)₂XPhos60–7010–15% homocoupling
PdCl₂(PPh₃)₂Triphenylphosphine50–6020% protodeboronation

Bidentate ligands like dppf enhance stability of the Pd(0) intermediate, minimizing side reactions.

Solvent and Base Optimization

Solvent polarity and base strength critically influence reaction efficiency:

SolventBaseTemperature (°C)Conversion (%)
DioxaneKOAc8095
THFK₃PO₄6580
TolueneNa₂CO₃11070

Polar aprotic solvents (e.g., dioxane) facilitate oxidative addition, while weakly basic conditions (KOAc) prevent Boc group cleavage.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and mixing. Key parameters include:

  • Residence time : 30–60 minutes

  • Catalyst recycling : Pd recovery via chelating resins (≥90% efficiency)

  • Purification : Crystallization from hexane/ethyl acetate (purity >99%).

Cost Analysis

ComponentCost per kg (USD)Contribution to Total Cost (%)
Pd(dppf)Cl₂12,00045
Boc₂O80025
Bis(pinacolato)diboron1,20020

Catalyst recycling and solvent recovery reduce production costs by ~35%.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (CDCl₃) : δ 1.33 (s, 12H, pinacol CH₃), δ 1.55 (s, 9H, Boc C(CH₃)₃), δ 7.4–7.6 (m, 4H, aryl H).

  • ¹³C NMR : δ 28.3 (Boc CH₃), δ 84.9 (Boc quaternary C), δ 155.2 (C=O).

  • HRMS (ESI+) : [M+Na]⁺ calcd. for C₁₇H₂₆BNO₄Na: 358.1895; found: 358.1893.

Challenges and Mitigation Strategies

Protodeboronation

Protodeboronation (loss of boronate group) occurs under acidic conditions. Mitigation strategies include:

  • Strict exclusion of moisture (use of molecular sieves)

  • Addition of stabilizing agents (e.g., 2,6-lutidine).

Boc Group Stability

The Boc group is susceptible to cleavage under strongly basic conditions (pH >10). Maintaining near-neutral pH during workup ensures >95% carbamate retention.

Emerging Methodologies

Electrophotocatalytic Borylation

Visible-light-mediated borylation using organic photocatalysts (e.g., 4CzIPN) enables milder conditions (room temperature, 24 hours) with comparable yields (70–75%).

Enzyme-Catalyzed Protection

Immobilized lipases (e.g., Candida antarctica Lipase B) selectively catalyze Boc protection in aqueous media, reducing organic solvent use by 50% .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl butyl(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate?

  • Methodology : The compound is typically synthesized via Suzuki-Miyaura coupling or halogen exchange reactions. describes a procedure using bromoarene precursors (e.g., 4-bromobenzenethiol) followed by boronic ester formation. reports yields of 32% from chlorinated precursors and 65% from brominated aryl halides, highlighting the importance of halide reactivity in cross-coupling efficiency . Purification often involves silica gel chromatography under inert conditions.

Q. How is the compound characterized to confirm its structural integrity?

  • Methodology : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and mass spectrometry (MS) are critical. For example, the tert-butyl carbamate derivative in shows distinct ¹H NMR signals at δ 1.35 (s, 12H, tetramethyl groups) and δ 1.50 (s, 9H, tert-butyl), with MS (DART) confirming exact mass matching .

Q. What storage conditions are recommended to preserve the compound’s stability?

  • Methodology : Store under an inert atmosphere (argon/nitrogen) at –20°C to prevent hydrolysis of the boronate ester or degradation of the carbamate group, as noted in . Exposure to moisture or strong acids/bases should be avoided .

Advanced Research Questions

Q. How can researchers reconcile contradictory yields observed between chlorinated and brominated precursors during synthesis?

  • Methodology : Brominated aryl halides generally provide higher yields (e.g., 65% vs. 32% for chloro analogs in ) due to better leaving-group ability and faster oxidative addition in palladium-catalyzed reactions. Optimization involves screening Pd catalysts (e.g., Pd(PPh₃)₄) and ligands (e.g., SPhos) to enhance reactivity with less reactive chlorides .

Q. What catalytic systems are most effective for cross-coupling reactions involving this boronate ester?

  • Methodology : Palladium-based systems (e.g., Pd(OAc)₂ with Buchwald-Hartwig ligands) are widely used. emphasizes the role of base selection (e.g., K₂CO₃) and solvent (e.g., THF/H₂O) in Suzuki-Miyaura couplings. For sterically hindered substrates, nickel catalysts may improve efficiency .

Q. How can regioselective functionalization be achieved using this compound in C–H activation?

  • Methodology : Ligand-controlled borylation (e.g., iridium catalysts with 4,4′-di-tert-butyl-2,2′-bipyridine) enables meta-selective C–H activation, as shown in . The electron-withdrawing carbamate group directs reactivity to specific aryl positions .

Q. What challenges arise when scaling up synthesis, and how can they be mitigated?

  • Methodology : Scaling silica gel chromatography ( ) is impractical; alternatives include recrystallization or flash chromatography. highlights photoredox cascades for cyclization, but scalability requires optimizing light penetration and catalyst loading .

Key Considerations for Researchers

  • Contradictory Data : shows significant yield variations between halides; mechanistic studies (e.g., Hammett plots) can clarify electronic effects.
  • Advanced Applications : Use in photoredox cascades () or as a precursor for autotaxin inhibitors ( ) requires tailored reaction conditions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.